molecular formula C10H6F3NO B1303349 5-[3-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-53-5

5-[3-(Trifluoromethyl)phenyl]isoxazole

Cat. No.: B1303349
CAS No.: 387824-53-5
M. Wt: 213.16 g/mol
InChI Key: FFWHCRKHMWGIBJ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]isoxazole is a chemical compound characterized by the presence of an isoxazole ring substituted with a trifluoromethyl group at the 3-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of trifluoromethyl nitrile oxide with alkynes. This reaction is typically carried out under controlled conditions to ensure the preferential formation of the desired isoxazole product . Another method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]isoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to biological targets. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Trifluoromethyl)phenyl]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHCRKHMWGIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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